

Historical Applications of Antimony Red Pigment: A Technical Guide

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Compound of Interest

Compound Name: Antimony pentasulfide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications, chemical composition, and analytical characterization of antimony-based red pigments. The information is tailored for researchers, scientists, and professionals in drug development who may encounter these materials in historical artifacts, require knowledge of their properties for analytical purposes, or are interested in the historical use of heavy metal compounds. This document summarizes key quantitative data, details experimental protocols for pigment identification, and visualizes the chemical pathways of pigment formation and degradation.

Introduction to Historical Antimony Red Pigments

Antimony has been used to create red pigments for millennia, with two primary forms being historically significant: Kermesite and Antimony Vermilion. A third, less common form, is known as Antimony Red. These pigments were valued for their vibrant red hues, though their use was often limited by availability, cost, and in some cases, toxicity.

- Kermesite ($\text{Sb}_2\text{S}_2\text{O}$): Also known as red antimony, this antimony oxysulfide mineral was one of the earliest forms of red pigment. Its use dates back to ancient Egypt, where it was employed in cosmetics.^{[1][2]} It is formed through the partial oxidation of stibnite (Sb_2S_3), the primary ore of antimony.^{[3][4]}
- Antimony Vermilion (Sb_2S_3): This synthetic red pigment, an antimony trisulfide, was first synthesized in the 19th century.^[5] It offered a brilliant scarlet color and was used as an

artist's pigment.[6] However, like its mercury-based counterpart, vermillion, it was known to be unstable and could darken over time.[7][8]

- Antimony Red (Sb_2S_5): **Antimony pentasulfide** is another synthetic red pigment. It is a nonstoichiometric compound and has been used in the vulcanization of rubber to produce a red color.[9]

Quantitative Data on Antimony Red Pigments

The elemental composition of antimony red pigments is crucial for their identification in historical artifacts. The following tables summarize the theoretical and experimentally determined compositions of kermesite and the typical composition of 19th-century antimony vermillion.

Table 1: Elemental Composition of Kermesite ($\text{Sb}_2\text{S}_2\text{O}$)

Element	Symbol	Theoretical Weight %	Experimental Weight % (EPMA) [9]
Antimony	Sb	75.24%	75.15%
Sulfur	S	19.81%	19.55%
Oxygen	O	4.94%	5.30%

Table 2: Typical Composition of 19th-Century Antimony Vermilion (Sb_2S_3)

Element	Symbol	Typical Weight %	Notes
Antimony	Sb	~60-70%	The exact percentage can vary based on the synthesis method and purity.
Sulfur	S	~30-40%	
Trace Elements	Various	< 1%	Impurities from raw materials or by-products of the synthesis process.

Experimental Protocols for Pigment Identification

The identification of antimony red pigments in historical objects relies on a combination of analytical techniques. Below are detailed methodologies for two of the most common non-destructive and micro-destructive techniques.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To determine the elemental composition and morphology of the pigment particles.

Methodology:

- Sample Preparation:
 - For non-destructive analysis of small objects, the sample can be placed directly into the SEM chamber.
 - For analysis of paint layers, a micro-sample is embedded in a resin block and polished to create a flat cross-section.[\[10\]](#) This allows for the analysis of the layer structure.
 - The sample is then coated with a thin layer of carbon to ensure electrical conductivity.
- Instrumentation and Parameters:

- A scanning electron microscope equipped with an energy dispersive X-ray detector is used.
- Accelerating Voltage: 15-20 kV is typically used for pigment analysis to excite the characteristic X-rays of antimony and sulfur.
- Working Distance: A short working distance (e.g., 10-15 mm) is preferred to maximize the X-ray signal.
- Acquisition Time: 60-120 seconds per spectrum is generally sufficient for qualitative and semi-quantitative analysis.
- Data Analysis:
 - The EDX spectrum will show peaks corresponding to the elements present in the sample. The presence of strong peaks for antimony (Sb) and sulfur (S) is indicative of an antimony sulfide pigment. The presence of oxygen (O) in addition to Sb and S suggests kermesite.
 - The relative heights of the peaks can be used for semi-quantitative analysis to estimate the elemental composition.[\[11\]](#)

Raman Spectroscopy

Objective: To identify the molecular structure of the pigment and distinguish between different antimony compounds.

Methodology:

- Sample Preparation:
 - For in-situ analysis, the object is placed under the microscope objective of the Raman spectrometer.
 - For micro-samples, a small particle is placed on a glass slide. No further preparation is typically needed.
- Instrumentation and Parameters:

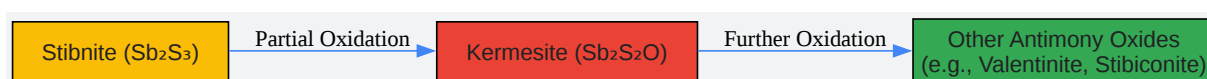
- A Raman microscope equipped with a laser source is used.
- Laser Wavelength: A 785 nm laser is often used to minimize fluorescence from binding media.[\[12\]](#)[\[13\]](#)
- Laser Power: A low laser power (e.g., 1-5 mW) should be used to avoid thermal degradation of the pigment.[\[13\]](#)
- Objective: A 50x or 100x objective is used to focus the laser on a single pigment particle.
- Acquisition Time: 10-60 seconds per accumulation, with multiple accumulations (e.g., 5-10) to improve the signal-to-noise ratio.[\[12\]](#)
- Data Analysis:
 - The resulting Raman spectrum is compared to reference spectra of known pigments.
 - Kermesite ($\text{Sb}_2\text{S}_2\text{O}$): Characteristic Raman peaks are observed around 185, 215, 260, 310, and 370 cm^{-1} .
 - Antimony Vermilion (Sb_2S_3): Strong Raman peaks are typically found at approximately 188, 282, and 355 cm^{-1} .

Chemical Pathways and Experimental Workflows

The formation and degradation of antimony red pigments can be visualized as chemical pathways. The synthesis of these pigments in historical contexts can be represented as experimental workflows.

Formation of Kermesite

The natural formation of kermesite is a result of the oxidation of stibnite (antimony sulfide). This process involves the gradual replacement of sulfur with oxygen.

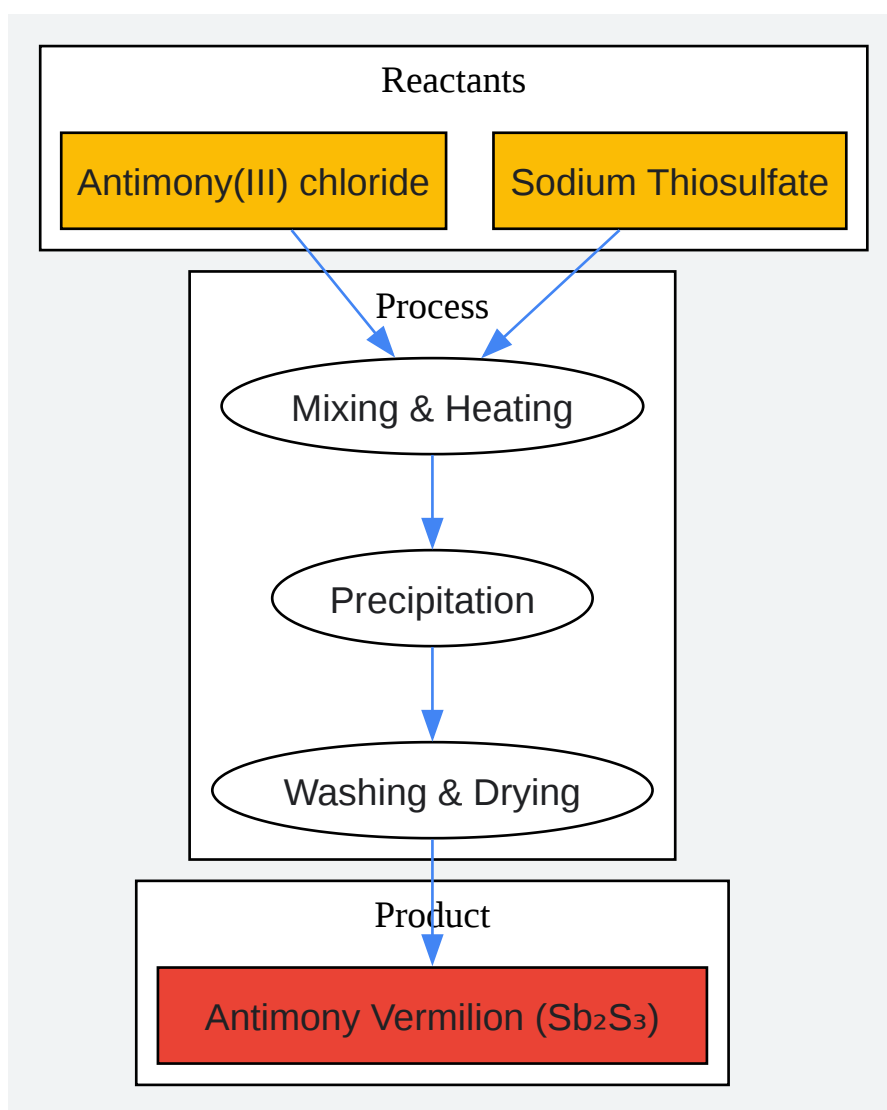


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Formation pathway of Kermesite from Stibnite.

19th-Century Synthesis of Antimony Vermilion

The synthesis of antimony vermilion in the 19th century was a multi-step chemical process. A common method involved the reaction of an antimony salt with a sulfur source.



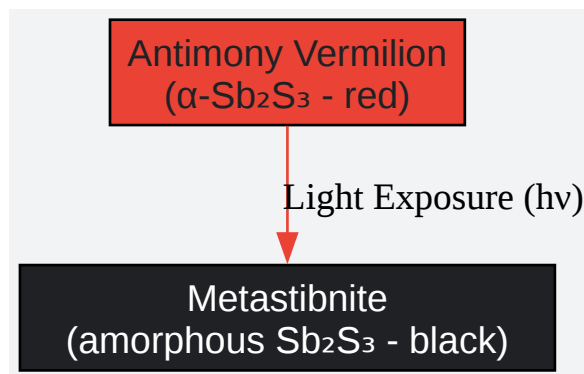
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Workflow for the 19th-century synthesis of Antimony Vermilion.

Degradation Pathway of Antimony Sulfide Pigments

Antimony sulfide pigments, particularly antimony vermilion, are susceptible to degradation, primarily through photodarkening. This process involves a change in the crystalline structure of

the pigment.



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Simplified degradation pathway of Antimony Vermilion.

Conclusion

The historical use of antimony red pigments provides a fascinating intersection of art, chemistry, and materials science. Understanding the composition, synthesis, and degradation of these materials is essential for the accurate analysis and conservation of cultural heritage. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and scientists in this field. The visualized chemical pathways serve to illustrate the dynamic nature of these historical pigments. Further research into the specific degradation mechanisms and the influence of binding media will continue to enhance our knowledge of these important historical materials.

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